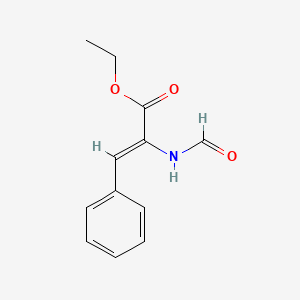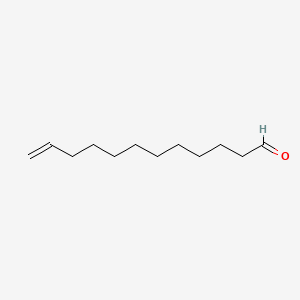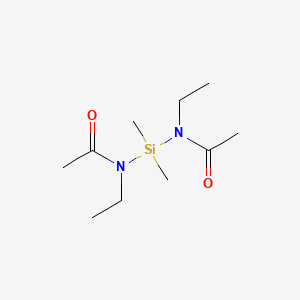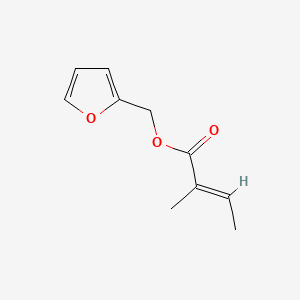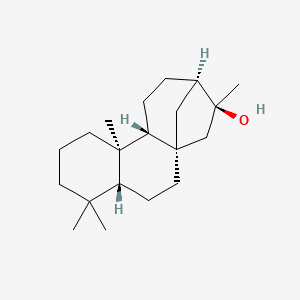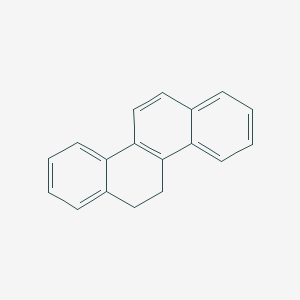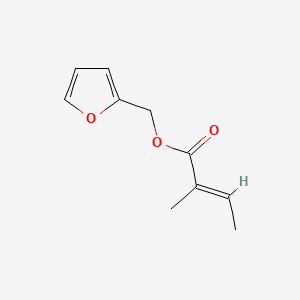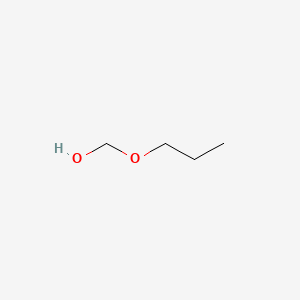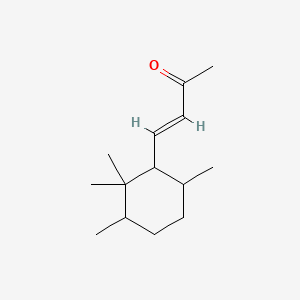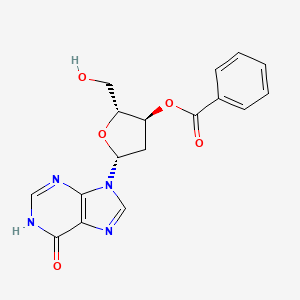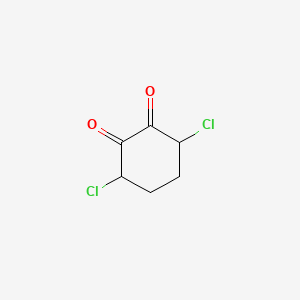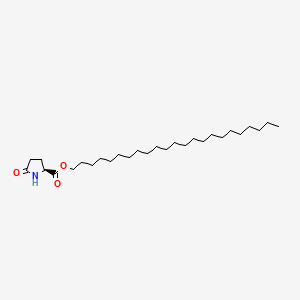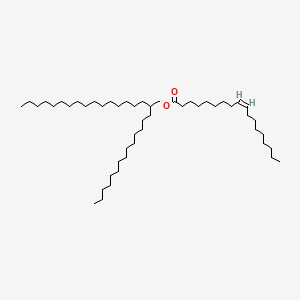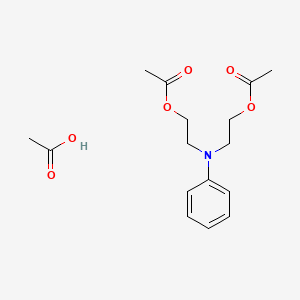
Bis(2-acetoxyethyl)phenylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.35692 g/mol . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE typically involves the reaction of phenylamine with acetic anhydride and ethylene glycol diacetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylammonium compounds, oxides, and reduced amines .
Applications De Recherche Scientifique
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mécanisme D'action
The mechanism of action of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- BIS-(2-HYDROXYETHYL)PHENYLAMMONIUM ACETATE
- BIS-(2-METHOXYETHYL)PHENYLAMMONIUM ACETATE
- BIS-(2-ETHOXYETHYL)PHENYLAMMONIUM ACETATE
Uniqueness
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE is unique due to its specific acetate groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
84030-49-9 |
|---|---|
Formule moléculaire |
C16H23NO6 |
Poids moléculaire |
325.36 g/mol |
Nom IUPAC |
acetic acid;2-[N-(2-acetyloxyethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C14H19NO4.C2H4O2/c1-12(16)18-10-8-15(9-11-19-13(2)17)14-6-4-3-5-7-14;1-2(3)4/h3-7H,8-11H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
QXTMNTHBVVVMBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



